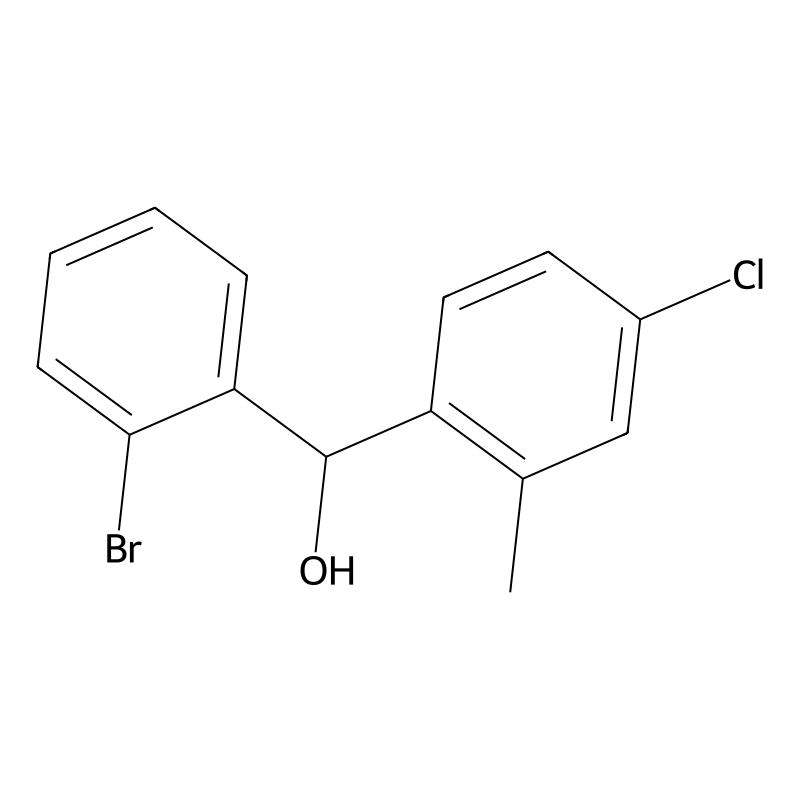

2-Bromo-4'-chloro-2'-methylbenzhydrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4'-chloro-2'-methylbenzhydrol is an organic compound characterized by its complex structure, featuring a bromine atom at the second position, a chlorine atom at the para position, and a methyl group at the ortho position of the benzhydrol framework. This compound belongs to the class of substituted benzhydrols, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and agrochemicals. The molecular formula of 2-Bromo-4'-chloro-2'-methylbenzhydrol is C14H12BrClO, with a molecular weight of approximately 307.60 g/mol.

- Substitution Reactions: The hydroxyl group can be substituted with various functional groups using reagents like thionyl chloride or phosphorus oxychloride, yielding derivatives such as 2-bromo-4'-chloro-2'-methylbenzyl chloride.

- Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde, utilizing oxidizing agents like chromium trioxide or potassium permanganate.

- Reduction: The compound can also be reduced to yield corresponding hydrocarbons, employing reducing agents such as lithium aluminum hydride.

Research indicates that compounds similar to 2-Bromo-4'-chloro-2'-methylbenzhydrol exhibit various biological activities. These include:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.

- Anticancer Activity: Certain analogs have been investigated for their potential in cancer therapy due to their ability to modulate cellular pathways.

The biological mechanisms often involve interaction with specific enzymes or receptors, influencing metabolic processes.

The synthesis of 2-Bromo-4'-chloro-2'-methylbenzhydrol typically involves:

- Chlorination: A substituted phenol is chlorinated using chlorine gas in an organic solvent such as benzotrifluoride. This step yields a 4-chloro substituted phenol.

- Bromination: The chlorinated product is then subjected to bromination, often using sodium acetate and bromine in acetic acid, which results in the formation of 2-Bromo-4'-chloro-2'-methylbenzhydrol.

These steps can be optimized for yield and purity through careful control of reaction conditions such as temperature and reagent concentrations .

The applications of 2-Bromo-4'-chloro-2'-methylbenzhydrol are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific biochemical pathways.

- Agrochemicals: Utilized in developing herbicides and pesticides due to its biological activity against plant pathogens.

- Specialty Chemicals: Employed in producing materials with specific properties for industrial applications.

Studies on the interactions of 2-Bromo-4'-chloro-2'-methylbenzhydrol with biological targets indicate its potential to modulate enzyme activity and receptor binding. Its derivatives have been tested for their ability to inhibit certain enzymes involved in metabolic pathways relevant to disease states, suggesting its utility in drug development.

Several compounds share structural similarities with 2-Bromo-4'-chloro-2'-methylbenzhydrol. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chloro-4'-methylbenzhydrol | Chlorine at para position | Known for strong antimicrobial activity |

| 4-Bromo-4'-methylbenzhydrol | Bromine at para position | Exhibits significant anticancer properties |

| 3-Bromo-5-chlorosalicylaldehyde | Contains a salicylaldehyde moiety | Important intermediate for anti-cancer drugs |

| 1-Bromo-4-chloro-2-methylbenzene | Bromine and chlorine at different positions | Used in synthesizing other organic compounds |

Uniqueness: The presence of both bromine and chlorine atoms along with the methyl group distinguishes 2-Bromo-4'-chloro-2'-methylbenzhydrol from its analogs, enhancing its reactivity and potential biological activity compared to other benzhydrol derivatives.